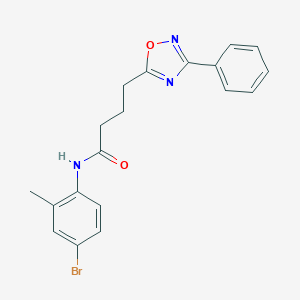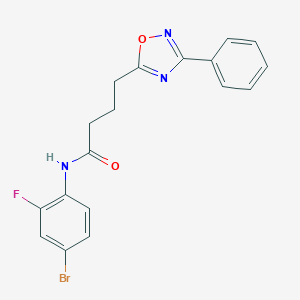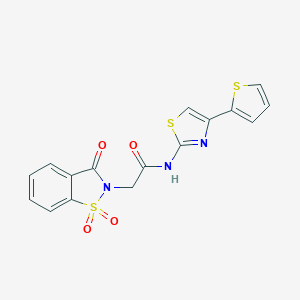![molecular formula C19H15NO3S2 B277261 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BMVC, and its chemical formula is C20H16N2O3S.
Mécanisme D'action
The mechanism of action of BMVC is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and the modulation of signaling pathways involved in cellular processes such as inflammation and oxidative stress.
Biochemical and Physiological Effects:
BMVC has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BMVC has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BMVC in lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful in studying their role in cellular processes. However, one limitation of using BMVC is its potential toxicity, which can vary depending on the dosage and duration of exposure.
Orientations Futures
There are several future directions for research on BMVC. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BMVC has also been investigated for its potential as an anticancer agent, and further studies are needed to determine its efficacy in this regard. Additionally, the development of new synthesis methods for BMVC may lead to the discovery of more potent analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of BMVC involves a multi-step process that requires several chemical reagents. The first step involves the reaction of 2-aminothiophenol with 2-bromoethyl ethyl ether to form 2-(2-ethoxyethoxy)ethylthiolbenzothiazole. This intermediate product is then reacted with 4-methyl-2H-chromen-2-one in the presence of a base to yield BMVC.
Applications De Recherche Scientifique
BMVC has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. BMVC has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Propriétés
Nom du produit |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one |
|---|---|
Formule moléculaire |
C19H15NO3S2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C19H15NO3S2/c1-12-10-18(21)23-16-11-13(6-7-14(12)16)22-8-9-24-19-20-15-4-2-3-5-17(15)25-19/h2-7,10-11H,8-9H2,1H3 |
Clé InChI |
KELBOPLPVGINDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=NC4=CC=CC=C4S3 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)




![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)